molecular formula C8H8BrNO3 B12866070 Methyl 2-amino-6-bromo-3-hydroxybenzoate

Methyl 2-amino-6-bromo-3-hydroxybenzoate

Cat. No.: B12866070
M. Wt: 246.06 g/mol
InChI Key: GTXJUXGGPGSONJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-3-hydroxybenzoate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-bromo-3-hydroxybenzoate typically involves the bromination of methyl 2-amino-3-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process generally involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromo-3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of methyl 2-amino-6-bromo-3-oxobenzoate

    Reduction: Formation of this compound

    Substitution: Formation of methyl 2-amino-6-substituted-3-hydroxybenzoate derivatives

Scientific Research Applications

Methyl 2-amino-6-bromo-3-hydroxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromo-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-hydroxybenzoate
  • Methyl 3-amino-5-bromo-2-hydroxybenzoate
  • Methyl 2-amino-4,5-dimethylbenzoate
  • Methyl 2-amino-3-methoxybenzoate

Uniqueness

Methyl 2-amino-6-bromo-3-hydroxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 6-position enhances its reactivity and potential interactions with biological targets compared to other similar compounds .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 2-amino-6-bromo-3-hydroxybenzoate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,10H2,1H3

InChI Key

GTXJUXGGPGSONJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)O)Br

Origin of Product

United States

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